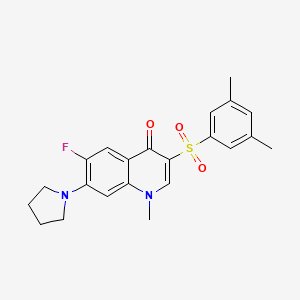

3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c1-14-8-15(2)10-16(9-14)29(27,28)21-13-24(3)19-12-20(25-6-4-5-7-25)18(23)11-17(19)22(21)26/h8-13H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJVQMGVKSVDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a complex organic compound with potential pharmacological applications. Its unique structure allows for various biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a quinoline core with a sulfonyl group and a fluorine atom, which are critical for its biological activity. The presence of the pyrrolidine moiety adds to its structural complexity and potential interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 471.6 g/mol |

| CAS Number | 899999-54-3 |

| Density | Not Available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that the compound may inhibit certain pathways associated with cancer proliferation, particularly through modulation of the WNT signaling pathway.

Target Interactions

Research indicates that the compound may exhibit selective binding to DVL1, a key protein in the WNT pathway. In vitro assays have demonstrated that it can inhibit DVL1 with an EC50 of approximately 0.74 μM, highlighting its potential as a therapeutic agent against WNT-dependent cancers .

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. Studies have shown that it can inhibit the growth of cancer cell lines, such as HCT116 cells, with an EC50 value around 7.1 μM. This inhibition is associated with increased reactive oxygen species (ROS) production, suggesting a possible mechanism involving oxidative stress induction .

Other Pharmacological Effects

Beyond its anticancer activity, there is growing interest in the compound's potential as an anti-inflammatory and neuroprotective agent. Its ability to interact with G-protein-coupled receptors (GPCRs) may position it as a candidate for treating inflammatory conditions or neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- WNT Pathway Inhibition : In a study examining compounds targeting the WNT pathway, the compound demonstrated significant inhibition of DVL1 binding, suggesting its utility in developing therapies for colon cancer .

- Cell Viability Studies : Research on related quinoline derivatives indicated that modifications in the sulfonyl group could enhance anticancer activity while reducing cytotoxicity in normal cells .

Scientific Research Applications

Medicinal Chemistry

-

Antibacterial Properties :

- Compounds with a sulfonamide structure have been extensively studied for their antibacterial activities. The sulfonyl group in this compound enhances its solubility and biological activity, making it a candidate for developing new antibacterial agents.

- The compound's mechanism of action may involve inhibition of bacterial enzymes, which is crucial for their survival and replication.

-

Anticancer Activity :

- Quinoline derivatives have been investigated for their anticancer properties. The presence of the fluorine atom and the unique substituents in this compound may contribute to its ability to interact with cancer cell pathways, potentially leading to apoptosis in malignant cells.

- Studies have shown that quinoline-based compounds can inhibit the proliferation of various cancer cell lines, indicating a promising avenue for further research into this compound's efficacy against cancer .

-

Antimalarial Activity :

- Quinoline derivatives are historically significant in antimalarial drug development, with compounds like chloroquine being pivotal in malaria treatment. This compound may exhibit similar properties, warranting investigation into its potential as an antimalarial agent.

Case Studies and Research Findings

- A study examining various quinoline derivatives demonstrated that modifications to the quinoline structure significantly affected biological activity. The introduction of different functional groups led to variations in potency against specific targets, suggesting that 3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one could be optimized for enhanced therapeutic effects .

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions such as temperature and solvent choice. The general synthetic pathway includes:

- Formation of the quinoline core.

- Introduction of the sulfonyl group.

- Substitution reactions to incorporate the pyrrolidine moiety.

Each step must be optimized to ensure high yields and purity of the final product.

Potential Future Applications

Given its structural characteristics and preliminary findings regarding its biological activity, this compound holds promise for several future applications:

- Drug Development : Further optimization could lead to new drugs targeting bacterial infections, cancer, or malaria.

- Biochemical Assays : Its unique structure makes it suitable for use in assays aimed at understanding enzyme interactions or cellular pathways involved in disease processes.

Comparison with Similar Compounds

Position 1 Substituents

Position 7 Substituents

- Pyrrolidin-1-yl (Target) : A five-membered saturated ring with basic nitrogen, offering moderate hydrogen-bonding capacity.

- Morpholinyl () : A six-membered ring with oxygen, enhancing polarity and solubility .

- Piperazinyl () : A two-nitrogen heterocycle, often used to improve solubility and bioavailability .

- Chlorine () : Electron-withdrawing substituent, altering electronic properties and reactivity .

Core Modifications

Hypothesized Implications

- Solubility : Piperazinyl () and morpholinyl () groups likely confer higher solubility than pyrrolidinyl (Target) due to increased polarity.

- Metabolic Stability : The 3,5-dimethylphenylsulfonyl group in the Target and may slow oxidative metabolism compared to simpler substituents.

- Target Selectivity: The dihydroquinolinone core in might exhibit distinct binding behavior compared to fully aromatic analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.